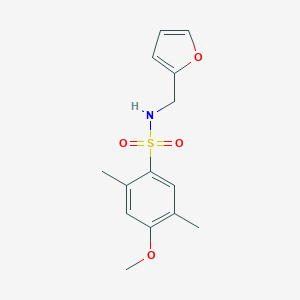
N-(3-pyridinyl)-1-pyrrolidinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-pyridinyl)-1-pyrrolidinesulfonamide, also known as PPADS, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a potent antagonist of purinergic receptors, which are involved in a variety of physiological processes, including neurotransmission, platelet aggregation, and immune response. In
科学研究应用
N-(3-pyridinyl)-1-pyrrolidinesulfonamide has been used extensively in scientific research as a tool to study the function of purinergic receptors. It has been shown to block the activity of P2X receptors, which are involved in ATP-mediated neurotransmission and pain sensation, as well as P2Y receptors, which are involved in platelet aggregation and immune response. N-(3-pyridinyl)-1-pyrrolidinesulfonamide has also been used to investigate the role of purinergic signaling in various physiological processes, including cardiovascular function, inflammation, and cancer.
作用机制
N-(3-pyridinyl)-1-pyrrolidinesulfonamide acts as a competitive antagonist of purinergic receptors by binding to the receptor site and preventing the binding of endogenous ligands such as ATP. This results in a decrease in the activity of the receptor and a reduction in downstream signaling pathways. The exact mechanism of action of N-(3-pyridinyl)-1-pyrrolidinesulfonamide is not fully understood, but it is thought to involve interactions with amino acid residues in the receptor binding site.
Biochemical and Physiological Effects:
N-(3-pyridinyl)-1-pyrrolidinesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the specific receptor and cell type being studied. In general, N-(3-pyridinyl)-1-pyrrolidinesulfonamide reduces the activity of purinergic receptors, which can result in decreased neurotransmission, platelet aggregation, and immune response. N-(3-pyridinyl)-1-pyrrolidinesulfonamide has also been shown to have anti-inflammatory effects, possibly by reducing the release of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of N-(3-pyridinyl)-1-pyrrolidinesulfonamide is its high potency and specificity for purinergic receptors, which allows for precise manipulation of receptor activity in vitro and in vivo. N-(3-pyridinyl)-1-pyrrolidinesulfonamide is also relatively stable and easy to synthesize, making it a useful tool for laboratory experiments. However, N-(3-pyridinyl)-1-pyrrolidinesulfonamide has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.
未来方向
There are many potential future directions for research on N-(3-pyridinyl)-1-pyrrolidinesulfonamide and purinergic signaling. One area of interest is the development of more selective and potent purinergic receptor antagonists, which could have therapeutic applications in a variety of diseases. Another area of interest is the investigation of the role of purinergic signaling in cancer, where it has been shown to play a role in tumor growth and metastasis. Finally, research on the potential use of N-(3-pyridinyl)-1-pyrrolidinesulfonamide as a diagnostic tool for purinergic receptor dysfunction could have important clinical implications.
合成方法
N-(3-pyridinyl)-1-pyrrolidinesulfonamide can be synthesized using a variety of methods, including the reaction of pyridine-3-carboxylic acid with pyrrolidine-1-sulfonamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA), and the resulting product is purified using column chromatography or recrystallization.
属性
产品名称 |
N-(3-pyridinyl)-1-pyrrolidinesulfonamide |
|---|---|
分子式 |
C9H13N3O2S |
分子量 |
227.29 g/mol |
IUPAC 名称 |
N-pyridin-3-ylpyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C9H13N3O2S/c13-15(14,12-6-1-2-7-12)11-9-4-3-5-10-8-9/h3-5,8,11H,1-2,6-7H2 |
InChI 键 |
RYQWAUSOFPIOOW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)NC2=CN=CC=C2 |
规范 SMILES |
C1CCN(C1)S(=O)(=O)NC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



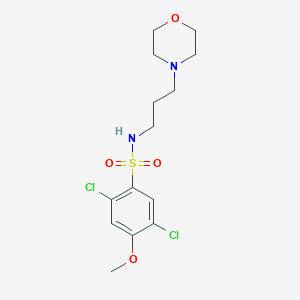

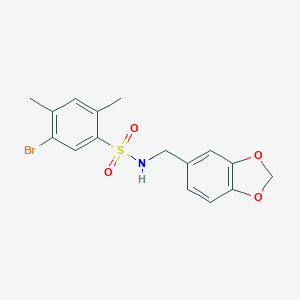

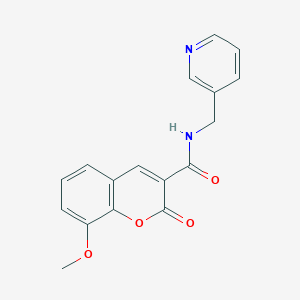

![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
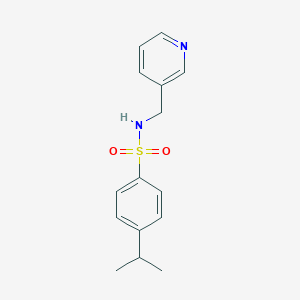
![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)


![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)

